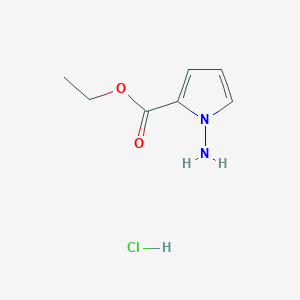

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Description

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at the 1-position and an ethyl carboxylate group at the 2-position, with a hydrochloride counterion enhancing its stability and solubility. This compound is a critical building block in medicinal chemistry and organic synthesis, particularly for constructing complex heterocycles and bioactive molecules.

Synthesis:

The compound is synthesized via a four-step process:

Condensation of ethyl formate with acetonitrile using sodium hydride (NaH) as a promoter.

Reaction with diethyl 2-aminomalonate hydrochloride.

Cyclization using sodium ethoxide (NaOEt).

Hydrochloride salt formation via hydrogen chloride treatment .

Optimal conditions include a molar ratio of 1:1.2:1.3:0.5 (ethyl formate:acetonitrile:NaH:diethyl 2-aminomalonate hydrochloride), reaction temperatures of 20°C, and extended reaction times (24–48 hours). This method emphasizes safety and scalability compared to traditional routes .

Propriétés

IUPAC Name |

ethyl 1-aminopyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-4-3-5-9(6)8;/h3-5H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYIIMMYDNXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705322 | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-10-1 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 1-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Reaction Conditions and Optimization

The following table summarizes typical reaction steps, reagents, conditions, yields, and purities based on analogous pyrrole ester syntheses:

| Step | Reagents and Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyrrole + Trichloroacetyl chloride, AlCl₃, 0°C | 48–85* | >95%* |

| 2 | NaOMe in MeOH, reflux (alcoholysis/esterification) | 40–60* | >90%* |

| 3 | Amination via nucleophilic substitution or reductive amination | Variable | >90% |

*Yields and purities are from analogous syntheses reported in literature for pyrrole derivatives.

Optimization involves:

- Varying solvents such as DMF or THF to influence regioselectivity.

- Screening bases (K₂CO₃, NaOMe) to improve reaction rates.

- Monitoring reaction progress by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (¹H NMR).

Purification Techniques

Purification of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves:

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients to separate the target compound from side products.

- Recrystallization: Solvent systems such as ethanol/water are used to recrystallize the hydrochloride salt, enhancing purity and facilitating isolation.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC may be employed for final purification, especially for polar impurities.

Structural Confirmation and Analytical Characterization

To confirm the identity and purity of the synthesized compound:

- ¹H and ¹³C NMR Spectroscopy: Characteristic chemical shifts confirm the presence of the amino group at the nitrogen and the ethyl ester at the 2-position. For example, ethyl ester methyl protons appear around δ 1.2–1.4 ppm, and the amino proton appears as a singlet or broad peak depending on solvent and concentration.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks with minimal error (<2 ppm).

- X-ray Crystallography: Provides definitive structural information, including hydrogen bonding and confirmation of the hydrochloride salt form.

- HPLC Purity Analysis: Ensures chemical purity exceeding 90–95%.

Advanced Synthetic Strategies and Functionalization

- Protection/Deprotection: Protecting the amino group (e.g., Boc protection) before esterification can improve yields and prevent side reactions.

- Microwave-Assisted Synthesis: Accelerates reaction times significantly (e.g., from hours to minutes) while maintaining high yields (>90%).

- Selective Functionalization: The amino group can be further modified via acylation or halogenation for downstream applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Condensation of ethyl pyruvate + amine | Catalyst-free, solvent-free, heating | Simple, green chemistry | May require long reaction times |

| Trichloroacetylation + esterification | Trichloroacetyl chloride, AlCl₃, NaOMe | High regioselectivity | Use of corrosive reagents |

| Protection/Deprotection strategy | Boc protection, TFA deprotection | Improved yields, selectivity | Additional synthetic steps |

| Microwave-assisted synthesis | Microwave irradiation, optimized temps | Faster, higher yield | Requires specialized equipment |

This detailed analysis of preparation methods for this compound provides a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield. The methods combine classical organic synthesis techniques with modern optimizations to meet both laboratory and industrial needs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce ethyl 1-amino-1H-pyrrole-2-carboxylate .

Applications De Recherche Scientifique

Chemistry

Ethyl 1-amino-1H-pyrrole-2-carboxylate serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids or aldehydes.

- Reduction : Forms amines or alcohols.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

Biology

The compound has shown promise in biological research, particularly in the following areas:

Antimicrobial Activity

Recent studies demonstrate that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) values for Ethyl 1-amino-1H-pyrrole-2-carboxylate against various pathogens are as follows:

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 1-amino-1H-pyrrole-2-carboxylate | 0.005 | Staphylococcus aureus |

| Ethyl 1-amino-1H-pyrrole-2-carboxylate | 0.007 | Escherichia coli |

Anti-inflammatory Properties

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines. For example, it significantly reduces tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages.

Anticancer Activity

Molecular docking studies suggest that Ethyl 1-amino-1H-pyrrole-2-carboxylate interacts with specific cancer-related targets, potentially inhibiting tumor growth. The binding affinities of this compound to cancer proteins indicate its potential as a lead compound for developing new cancer therapies.

Industrial Applications

In the industrial sector, Ethyl 1-amino-1H-pyrrole-2-carboxylate is utilized in the production of:

- Dyes and pigments

- Polymers

- Enzyme inhibitors and receptor ligands

Case Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrrole derivatives, including Ethyl 1-amino-1H-pyrrole-2-carboxylate. These compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity with MIC values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to modulate cytokine responses in vitro. The results suggested its potential utility in treating inflammatory diseases.

Molecular Docking Insights

A molecular docking study explored the binding interactions between Ethyl 1-amino-1H-pyrrole-2-carboxylate and specific oncogenic targets. The findings indicated favorable binding affinities compared to standard chemotherapeutics, supporting its development as a novel anticancer agent.

Mécanisme D'action

The mechanism of action of ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is highlighted through comparisons with analogous pyrrole derivatives. Key parameters include substituent positions, synthesis complexity, yields, and applications.

Key Observations:

Substituent Effects: The 1-amino group in the target compound enhances nucleophilicity, enabling facile functionalization at the pyrrole ring, unlike halogenated analogs (e.g., 4-chloro derivatives) that prioritize electrophilic substitution . Hydrochloride salt formation improves crystallinity and shelf-life compared to neutral esters (e.g., methyl 1-amino-1H-pyrrole-2-carboxylate) .

Synthesis Efficiency :

- Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate achieves an 85% yield via catalytic hydrogenation, reflecting superior efficiency for fused-ring systems .

- Chlorinated derivatives (e.g., 4-chloro-5-methylpyrrole-2-carboxylic acid) require laborious purification due to low product separation , contrasting with the streamlined process for the target compound .

Applications :

Activité Biologique

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound with significant biological activities, particularly in antibacterial and potential anticancer applications. This article explores its biological activity based on diverse research findings, including synthetic methods, mechanisms of action, and case studies.

Overview of this compound

This compound is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound has garnered attention due to its structural properties, which allow it to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. It has shown promising results as an enzyme inhibitor, particularly against bacterial DNA gyrase, which is crucial for bacterial replication. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing DNA supercoiling necessary for replication.

Antibacterial Properties

Numerous studies have highlighted the antibacterial activity of this compound. For instance:

- Inhibition of DNA Gyrase : The compound exhibited an IC50 value of less than 10 nM against Escherichia coli DNA gyrase, indicating potent inhibitory activity .

- Activity Against Staphylococcus aureus : It also demonstrated activity against S. aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL, suggesting its potential as an antibacterial agent .

Anticancer Potential

Recent research has explored the anticancer potential of pyrrole derivatives, including this compound. Studies indicate that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Case Study 1: Antimicrobial Activity

A study evaluated various pyrrole derivatives for their antimicrobial properties. This compound was included in the screening and showed significant inhibition against both gram-positive and gram-negative bacteria. The results are summarized in Table 1 below.

| Compound | Target Bacteria | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl | E. coli | <10 | 1 |

| Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl | S. aureus | <10 | 1 |

| Control (Ciprofloxacin) | E. coli, S. aureus | <5 | 0.5 |

Case Study 2: Anticancer Activity

In another study focused on the anticancer effects of pyrrole derivatives, this compound was tested against various cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards cancer cells, with IC50 values ranging from 5 μM to 15 μM depending on the cell line tested .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride to achieve high yields and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate acylating agents (e.g., trichloroacetyl chloride for pyrrole ring functionalization) and controlling reaction conditions (temperature, solvent polarity, and stoichiometry). For example, using anhydrous diethyl ether as a solvent minimizes hydrolysis side reactions. Purification via column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity, while NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) and LCMS (e.g., ESIMS m/z 402.2) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H NMR : Proton environments are identified via chemical shifts (e.g., aromatic protons at δ 6.32 ppm, ethyl ester quartet at δ 4.27 ppm). Integration ratios validate substituent stoichiometry .

- LCMS/ESIMS : Molecular ion peaks (e.g., m/z 328.2 or 402.2) confirm molecular weight, while fragmentation patterns indicate functional groups like ester or amino moieties .

- HPLC : Purity >98% is achieved by optimizing mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Over-oxidation of the amino group to nitro derivatives can occur with strong oxidizing agents (e.g., KMnO₄). Mitigation involves using milder conditions (e.g., controlled reaction times, lower temperatures). Electrophilic substitution at the pyrrole ring may lead to regioisomers; directing groups (e.g., ester substituents) and Lewis acid catalysts (e.g., AlCl₃) enhance selectivity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : SHELX employs direct methods (SHELXD) for phase determination and least-squares refinement (SHELXL) to optimize atomic coordinates. Challenges include handling disordered solvent molecules or counterions (e.g., Cl⁻). Twinning or poor diffraction resolution (<1.0 Å) requires iterative refinement with restraints on bond lengths/angles. Cross-validation against NMR and FTIR data resolves ambiguities .

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic chemical potential (μ), hardness (η), and Fukui functions to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair (μ ≈ -4.5 eV) indicates nucleophilic reactivity, while the pyrrole ring’s π-system participates in charge transfer. Software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets models these properties .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) via ion-dipole interactions. Stability studies (TGA/DSC) show decomposition >150°C, suitable for room-temperature assays. Comparative studies with freebase forms reveal improved bioavailability in cellular uptake experiments .

Q. What role does the amino group play in intermolecular interactions, as revealed by Hirshfeld surface analysis?

- Methodological Answer : Hirshfeld surfaces quantify hydrogen bonding (N–H⋯Cl⁻, ~2.8 Å) and π-π stacking (pyrrole ring centroid distances ~3.6 Å). Comparative analysis with methyl-substituted analogs shows reduced intermolecular interactions, highlighting the amino group’s role in crystal packing and co-crystallization with biological targets .

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Computational NMR prediction (e.g., ACD/Labs or DFT with implicit solvent models) accounts for solvent polarity. Experimental validation via variable-temperature NMR identifies dynamic processes (e.g., rotamers) .

Q. Why do crystallographic data sometimes conflict with spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.